Compound Description: This compound serves as a precursor in the synthesis of various quinazolin-4(3H)-one derivatives, including 2-[1-(1H-benzimidazol-2-yl)-ethylsulfanyl]-3H-quinazolin-4-one and 3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one. [, ]
Relevance: This compound shares a common structural motif with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one: the quinazolin-4(3H)-one core. The presence of this core structure in both compounds establishes their structural relationship. Additionally, the synthesis of both compounds involves similar chemical transformations of this shared core structure. [, ]
Compound Description: This compound is synthesized via the reaction of 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid with o-aminobenzamide. []
Relevance: Similar to 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, this compound belongs to the quinazolin-4(3H)-one class of compounds, signifying their structural similarity. Both compounds possess a heterocyclic substituent at the 2-position of the quinazolinone core, further emphasizing their structural relationship. []
Compound Description: This compound represents a series of quinazolinone products synthesized via multiple routes, using polyethylene glycol (PEG-600) as a green solvent. []
Relevance: Both this compound and 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one are members of the 2-substituted-3-methylquinazolin-4(3H)-one family. This shared core structure, with specific substitutions at the 2- and 3-positions, highlights their structural relationship. []
3-Amino-2-methyl-quinazolin-4(3H)-ones
Compound Description: This class of compounds is synthesized using a microwave-assisted green process. They exhibit photo-disruptive activity towards plasmid DNA under UVB and UVA irradiation. []
Relevance: This class of compounds shares the 2-methylquinazolin-4(3H)-one core structure with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, establishing their structural relationship. The difference lies in the substituent at the 3-position, where 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one specifically features a 3-methylpyridin-2-yl group. []
Compound Description: This novel tetrazole derivative is synthesized from 3-(4-Aminophenyl)-2-methyl-3H-quinazolin-4-one and exhibits antimicrobial activity. []
Relevance: This compound and 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one belong to the same 2-methyl-3-substituted-quinazolin-4(3H)-one family. The presence of different substituents at the 3-position distinguishes them, highlighting the versatility of this core structure for generating diverse chemical entities. []
Compound Description: This series of compounds was evaluated for antifungal and antibacterial activity against various bacterial and fungal strains. []
Relevance: These derivatives, along with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, belong to the broader class of quinazolin-4(3H)-one compounds. This shared core structure, despite different substitutions at various positions, highlights the significance of the quinazolinone moiety in medicinal chemistry and drug discovery. []
Compound Description: This compound was synthesized using a green chemistry approach, utilizing deep eutectic solvents and microwave-induced synthesis. []
Relevance: This compound, similar to 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, belongs to the quinazolin-4(3H)-one family of compounds. Despite differences in substituents, the shared core structure highlights the versatility of the quinazolinone moiety in synthetic chemistry and its potential for generating diverse chemical entities. []
Compound Description: This compound is a potent and selective Pim-1/2 kinase inhibitor with potential application in treating hematological malignancies. []
Relevance: This compound shares the quinazolin-4(3H)-one core structure with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one. Despite having different substituents and modifications, the presence of this common core emphasizes the importance of the quinazolinone scaffold in medicinal chemistry and its potential for generating diverse pharmacological activities. []
2-(Furan-2-yl)quinazolin-4-one derivatives
Compound Description: This series of compounds, designed as potential antiproliferative agents, bear a 2-furyl moiety at position 2 and a substituted phenyl moiety at position 3 of the quinazolin-4-one core. []
Relevance: These derivatives, along with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, exemplify the diverse array of substituents that can be incorporated into the quinazolin-4(3H)-one scaffold. The presence of a heterocyclic moiety at the 2-position in both cases further highlights their structural relationship and the potential for exploring various heterocyclic substitutions at this position. []
Compound Description: This pyrimidine derivative demonstrates antimicrobial activity against Escherichia coli, both in vitro and in vivo. []
Relevance: This compound, along with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, belongs to the broader category of quinazolin-4(3H)-one derivatives. Despite having different substituents at various positions, the shared core structure underscores the significance of the quinazolinone moiety in medicinal chemistry. []
Compound Description: This series of compounds was synthesized using various coupling agents and a diazonium salt containing the 4-oxo-quinazolin moiety. These compounds exhibit promising dyeing properties. []
Relevance: These derivatives, along with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, showcase the versatility of the quinazolin-4(3H)-one scaffold for different applications. Despite significant structural differences, the shared core structure emphasizes the adaptability of this scaffold in various chemical and industrial contexts. []
Compound Description: This series of compounds was synthesized from anthranilic acid via a catalyst-free pathway. The synthesis involved converting anthranilic acid to 2-methyl-4H-3,1-benzoxazi-4-one, followed by transformation into the target compounds. [, ]
Relevance: This series of compounds, including 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, highlights the importance of the 2-methylquinazolin-4(3H)-one core in medicinal chemistry. This shared core structure serves as a foundation for generating diverse derivatives with potentially valuable biological activities. [, ]
Compound Description: This series of substituted quinazoline-pyrazole derivatives was synthesized using polyphosphoric acid as a catalyst. []
Relevance: These derivatives, along with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, represent modifications to the quinazolin-4(3H)-one core. This shared core structure, despite variations in the substituents, underscores its versatility as a scaffold for designing new compounds. []
Compound Description: These novel quinazolin-4-(3H)-ones were synthesized and screened for their anti-bacterial and anti-fungal activities. []
Relevance: This series, alongside 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, underscores the importance of the quinazolin-4(3H)-one core as a pharmacophore in medicinal chemistry. While they possess distinct substituents at the 3-position, their shared core structure highlights its potential for diverse biological activities. []
Compound Description: IC87114 is a potent and selective PI3K inhibitor, specifically targeting the δ isoform. It exhibits atropisomerism due to hindered rotation around the bond connecting the quinazolinone core and the o-tolyl group. []
Relevance: Similar to 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, IC87114 possesses the quinazolin-4(3H)-one core structure. The research on IC87114, particularly its structure-activity relationship study regarding axial chirality and conformational constraints, provides valuable insights for understanding the potential impact of structural modifications on the biological activity of compounds within this class, including the compound of interest. []
Compound Description: This series of compounds was designed and studied as potential NMDA receptor inhibitors. []
Relevance: Similar to 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, these compounds belong to the class of 2,3-disubstituted quinazolin-4(3H)-ones. The presence of a heterocyclic ring (1,3,4-oxadiazole) at the 3-position of the quinazolinone core in these compounds is noteworthy, suggesting that incorporating similar heterocycles at this position, as seen in the compound of interest, could be a viable strategy for modulating biological activity. []
2-methyl-3-substituted-quinazolin-4-(3H)-ones
Compound Description: This series of novel compounds was synthesized from (2-methyl-4-oxo-3H-quinazolin-3-yl)dithiocarbamic acid methyl ester, which itself was derived from anthranilic acid. The synthesized compounds were evaluated for their analgesic, anti-inflammatory, and antibacterial activities. []
Relevance: This series of compounds, including 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, exemplifies the diverse range of 2-methyl-3-substituted quinazolin-4(3H)-ones that can be synthesized and their potential for various pharmacological activities. The common structural feature, the 2-methylquinazolin-4(3H)-one core, highlights its significance as a scaffold for developing bioactive compounds. []
Compound Description: This compound was synthesized from 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide and used as a precursor to synthesize various other derivatives, including thiourea and thiazolidine derivatives. []
Relevance: This compound shares the 2-methylquinazolin-4(3H)-one core structure with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, demonstrating the versatility of this core as a starting point for diverse chemical modifications. While 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one is further functionalized to create fused triazole derivatives, both compounds highlight the potential for exploring diverse heterocyclic substitutions within the quinazolinone scaffold. []
Compound Description: These compounds were synthesized under ultrasonic irradiation and investigated for their potential as VEGFR-2 inhibitors through molecular docking studies. []
Relevance: This series, including 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, highlights the diversity achievable within the quinazolin-4(3H)-one family by modifying substituents at the 2- and 3-positions. Despite the differences in their specific substitutions, their shared core structure emphasizes the importance of the quinazolinone moiety as a privileged scaffold in drug discovery, capable of interacting with various biological targets. []
(benzo[d]thiazol‐2‐yl)‐1‐phenylmethanimine derivatives and 2‐((benzo[d]thiazol‐2‐ylimino)methyl)‐5‐(benzyloxy)‐1‐methylpyridin‐4(H)‐one derivatives
Compound Description: These novel inhibitors were designed to reduce amyloid aggregation in Alzheimer's disease. []
Relevance: While these compounds do not directly share the core structure of 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, they highlight a crucial aspect of drug discovery: the exploration of diverse chemical scaffolds for targeting specific biological processes. Even though 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one focuses on antibacterial and potentially other activities, the research on these benzothiazole derivatives emphasizes the broader context of medicinal chemistry and the continuous search for novel therapeutic agents. []
Acetic acid derivatives containing quinazolin‐4(3H)‐one ring
Compound Description: This series of compounds exhibited potent aldose reductase inhibitory activity, making them potential candidates for treating diabetic complications. []
Relevance: This series, along with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, demonstrates the significant therapeutic potential of compounds containing the quinazolin-4(3H)-one moiety. While they target different enzymes, their shared structural feature highlights the versatility of the quinazolinone scaffold for developing diverse pharmacological agents. []
7-Chloro-2-Methyl-4H-benzo[d]-[1,3]Oxazin-4-one and 3-Amino-7-chloro-2—Methyl-3H-Quinazolin-4-One
Compound Description: These quinazolinone derivatives were synthesized and evaluated for their analgesic and antibacterial activities. Both compounds showed significant activity against various bacterial strains. []
Relevance: These compounds, alongside 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, showcase the broad-spectrum activity of quinazolin-4(3H)-ones. While they differ in their specific substitutions, the shared core structure and demonstrated biological activities underscore the importance of this scaffold in medicinal chemistry. []
Compound Description: This series of compounds was synthesized from 3-amino-2-methyl-(3H)-quinazolin-4-one and evaluated for their histamine H1-receptor blocking activity. []
Relevance: This series of compounds, including 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, exemplifies the diversity achievable within the 2-methyl-3-substituted quinazolin-4(3H)-one class. Despite differences in substituents, the shared core structure and demonstrated biological activities highlight the potential of this scaffold for developing therapeutics targeting various pharmacological targets. []
6-bromo-2((4-pyridinyl)-1-yl) methyl)-3-(8- hydroxy quinolin -5-yl)-3-quinazolin -4-one and its metal chelates
Compound Description: This novel ligand and its metal chelates were synthesized and evaluated for their antifungal activity. []
Relevance: Although structurally distinct from 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, this compound shares the quinazolin-4(3H)-one core. This shared core structure, despite differences in substituents and modifications, underscores the versatility of the quinazolinone scaffold in coordination chemistry and its potential for developing metal-based drugs with antifungal properties. []
6-Bromo-2((4-(2,3-dichlorophenyl)) piperazine-1-yl)methyl)-3-(8-hydroxy quinoline -5-yl)-3-quinazolin -4-one and its transition metal chelates
Compound Description: This novel ligand and its transition metal chelates were synthesized and evaluated for their antifungal activity against various fungi. []
Relevance: While structurally different from 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, this compound shares the quinazolin-4(3H)-one core. This highlights the versatility of the quinazolinone scaffold in coordination chemistry and its potential for developing metal-based drugs with antifungal properties. []
3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones
Compound Description: This series of novel compounds was synthesized and evaluated for their anticancer activity. Several compounds exhibited promising activity against HeLa cells and in vivo efficacy against Ehrlich's Ascites Carcinoma in mice. []
Relevance: This series, alongside 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, emphasizes the importance of the quinazolin-4(3H)-one core in medicinal chemistry. While they have different substituents, the shared core structure and demonstrated biological activities underscore its potential for various therapeutic applications. []
Compound Description: This series of quinazoline analogs was designed by substituting the thiourea nucleus and phenyl ring at the N-3 and C-2 positions of the quinazoline ring. The compounds were evaluated for their antitubercular, anti-HIV, and antibacterial activities. []
Relevance: These compounds, alongside 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, highlight the importance of the quinazolin-4(3H)-one core in medicinal chemistry. While they target different pathogens, the shared structural feature and demonstrated biological activities underscore the versatility of the quinazolinone scaffold for developing diverse pharmacological agents. []
Compound Description: This series of compounds was synthesized and evaluated for their cytotoxicity against cancer cell lines and antibacterial activity. While they showed promising anticancer activity, their antibacterial activity was not significant. []
Relevance: These compounds, along with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, exemplify the diverse array of substituents that can be incorporated into the quinazolin-4(3H)-one scaffold. This shared core structure, despite different substitutions at various positions, highlights the significance of the quinazolinone moiety in medicinal chemistry and drug discovery. []
Compound Description: This series of novel 2,3-disubstituted 4-(3H)-quinazolinone derivatives was synthesized and evaluated for their anticonvulsant and neurotoxic activity. These compounds were designed to be highly lipophilic with minimal side effects. []
Relevance: This series, including 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, exemplifies the diverse range of 2,3-disubstituted quinazolin-4(3H)-ones that can be synthesized and their potential for various pharmacological activities. The common structural feature, the quinazolin-4(3H)-one core, highlights its significance as a scaffold for developing bioactive compounds. []
Compound Description: These quinazolin-4-one derivatives were designed and synthesized as potential anticancer agents targeting P38 alpha and ALK2 kinases. Molecular docking studies were performed to understand their binding affinities. []
Relevance: These compounds, along with 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, belong to the broader class of quinazolin-4(3H)-one compounds. This shared core structure, despite different substitutions at various positions, highlights the significance of the quinazolinone moiety in medicinal chemistry and drug discovery. []
Compound Description: These hybrids were synthesized and characterized as potential anti-tubercular agents. Molecular docking studies revealed favorable interactions with Mycobacterium tuberculosis H37Rv. []
Relevance: This series, alongside 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, underscores the importance of the quinazolin-4(3H)-one core as a pharmacophore in medicinal chemistry. While they possess distinct substituents and modifications, their shared core structure highlights its potential for diverse biological activities. []
Compound Description: This compound is a potent and orally bioavailable cyclin-dependent kinase (CDK) inhibitor with potential for treating hematological malignancies. It exhibits activity against CDKs 1, 2, 4, 8, and 9 and demonstrates antitumor efficacy in mice xenograft models. []
Relevance: Similar to 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, this compound incorporates the quinazolin-4(3H)-one core structure. While their specific substituents and targeted kinases differ, both compounds highlight the versatility of the quinazolinone scaffold in medicinal chemistry for developing anticancer agents. []
2-methyl-3-(3'-methyl-2'-pyridyl)-4(3H)-quinazolinone SRC 820 R SRC-820 R
Canonical SMILES
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.